molecular formula C8H9N3O B1307488 1-Pyridin-4-yl-imidazolidin-2-one CAS No. 52210-90-9

1-Pyridin-4-yl-imidazolidin-2-one

Katalognummer B1307488
CAS-Nummer: 52210-90-9
Molekulargewicht: 163.18 g/mol
InChI-Schlüssel: HKCFTGZESMCKJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Pyridin-4-yl-imidazolidin-2-one is a chemical compound with the molecular formula C8H9N3O and a molecular weight of 163.18 g/mol . It is a solid substance and is not intended for human or veterinary use, but for research purposes only.


Molecular Structure Analysis

The InChI code for 1-Pyridin-4-yl-imidazolidin-2-one is 1S/C8H9N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h1-4H,5-6H2,(H,10,12) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 1-Pyridin-4-yl-imidazolidin-2-one are not available, imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry, have been functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis .


Physical And Chemical Properties Analysis

1-Pyridin-4-yl-imidazolidin-2-one is a solid substance with a molecular weight of 163.18 g/mol .

Wissenschaftliche Forschungsanwendungen

Proteomics Research

“1-Pyridin-4-yl-imidazolidin-2-one” is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization to understand the biological processes in which they are involved.

Catalytic Synthesis

This compound plays a significant role in the catalytic synthesis of imidazolidin-2-ones and benzimidazolidin-2-ones . The most common approaches to imidazolidin-2-one derivatives include:

Pharmaceutical Applications

Imidazolidin-2-ones and their analogues, including “1-Pyridin-4-yl-imidazolidin-2-one”, are widely found in pharmaceuticals . They are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .

Synthetic Intermediates

Substituted imidazolidin-2-ones are important synthetic intermediates that can be transformed into a broad variety of complex structures . This makes “1-Pyridin-4-yl-imidazolidin-2-one” a valuable compound in the field of synthetic chemistry.

Chiral Auxiliaries

“1-Pyridin-4-yl-imidazolidin-2-one” and its analogues represent a useful class of chiral auxiliaries for asymmetric transformations . Chiral auxiliaries are compounds used in asymmetric synthesis to temporarily introduce chirality into a molecule.

Sustainable Synthesis

Over the past decades, various synthetic routes to access five-membered cyclic ureas like “1-Pyridin-4-yl-imidazolidin-2-one” have been explored . Substantial advances have been accomplished in the aim of

Safety And Hazards

The safety information for 1-Pyridin-4-yl-imidazolidin-2-one includes several precautionary statements such as P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Zukünftige Richtungen

While specific future directions for 1-Pyridin-4-yl-imidazolidin-2-one are not available, the functionalization of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds, is considered an efficient strategy for the construction of imidazo[1,2-a]pyridine derivatives . This suggests potential future research directions in the development of new drugs using imidazole derivatives.

Eigenschaften

IUPAC Name

1-pyridin-4-ylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h1-4H,5-6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCFTGZESMCKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395866
Record name 1-Pyridin-4-yl-imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyridin-4-yl-imidazolidin-2-one

CAS RN

52210-90-9
Record name 1-Pyridin-4-yl-imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52210-90-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium hydride (60% in oil, 2.4 g, 60 mmol) was added to a mixture of N-(2-chloroethyl)-N′-(4-pyridyl)urea (11.1 g, 55 mmol), tetrahydrofuran (40 ml) and DMF (40 ml) at 0° C., and the mixture was stirred at room temperature for 2 hrs. The reaction mixture was combined with methanol. The solvent was evaporated, and the residue was combined with water and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over magnesium sulfate. The residue was recrystallized from tetrahydrofuran-hexane to give the titled compound (2.4 g, 27%) as white crystals.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
27%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.